Acetylalanylalanine

Beschreibung

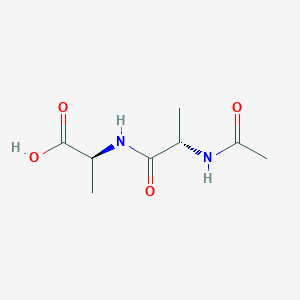

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-4(9-6(3)11)7(12)10-5(2)8(13)14/h4-5H,1-3H3,(H,9,11)(H,10,12)(H,13,14)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZMSEWWBGCBFM-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173808 | |

| Record name | Acetylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19245-87-5, 19993-26-1 | |

| Record name | N-Acetyl-L-alanyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19245-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylalanylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019993261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Acetylalanylalanine

Strategies for Acetylalanylalanine Synthesis and Derivatives

The synthesis of peptides and their derivatives, including acetylalanylalanine, involves forming amide bonds between amino acids. Various strategies exist for the synthesis of dipeptide derivatives, often employing esterification and acetylation pathways.

Esterification and Acetylation Pathways for Dipeptide Derivatives

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester chemguide.co.uk. For amino acids and peptides, esterification typically involves the carboxylic acid group. Acetylation is a type of acylation where an acetyl group (CH₃CO-) is introduced into a molecule, often by substituting a hydrogen atom, particularly on amino groups or hydroxyl groups wikipedia.orgtaylorandfrancis.com. Acetylations are frequently carried out using reagents such as acetic acid or acetic anhydride (B1165640) wikipedia.orgtaylorandfrancis.com.

In the context of dipeptide derivatives like acetylalanylalanine methyl ester, esterification would involve converting the C-terminal carboxylic acid group to a methyl ester. This can be achieved through various methods, including reactions with methanol (B129727) in the presence of an acid catalyst chemguide.co.ukmasterorganicchemistry.com. Acetylation, in this case, involves the presence of an acetyl group on the N-terminus of the alanine (B10760859) residue. The introduction of an acetyl group can occur through the reaction of an amino group with acetylating agents such as acetic anhydride wikipedia.orgaklectures.com.

Prebiotic Peptide Elongation via Aminonitrile Ligation involving N-Acetylalanylalanine Nitrile

Research into the origins of life has explored prebiotic pathways for peptide formation. One such pathway involves the ligation of α-aminonitriles ucsb.edunih.govucl.ac.uk. N-Acetylalanylalanine nitrile is a compound relevant to these studies, representing an N-capped peptide nitrile kcl.ac.uk.

A prebiotically plausible method for peptide elongation involves the iterative ligation of α-aminonitriles mediated by sulfide (B99878) kcl.ac.uk. This process can involve N-capped peptide thioacids and aminothioacids ucl.ac.uk. Specifically, N-acetylalanylalanine nitrile (Ac-Ala-Ala-CN) has been investigated in this context ucl.ac.uk. A proposed three-step ligation cycle involves the thiolysis of an α-acetamidonitrile to form a thioamide, followed by hydrolysis of the thioamide to a thioacid, and finally, oxidation of the thioacid and reaction with an incoming α-aminonitrile monomer ucsb.edu. This cycle allows for the elongation of the peptide chain, leaving a nitrile group available for further ligation ucsb.edu. The electron-withdrawing nature of the acetamido group is thought to facilitate the nucleophilic reaction of sulfide with the nitrile ucsb.edu.

Studies have demonstrated the coupling of N-acetylglycine nitrile (Ac-Gly-CN) with glycine (B1666218) nitrile (Gly-CN) using iterative thiolysis, hydrolysis, and ligation in the presence of potassium hexacyanoferrate(III) ucl.ac.uk. This suggests a potential mechanism for the prebiotic formation of N-capped peptides through aminonitrile chemistry nih.gov.

Investigation of Electron-Induced Chemical Reactivity of Acetylalanylalanine Methyl Ester

The interaction of low-energy electrons with biomolecules, including peptides and their derivatives, is of significant interest due to its relevance in radiation chemistry and biology nih.govmdpi.com. Acetylalanylalanine methyl ester (N-aAAMe) has been a subject of investigation to understand electron-induced chemical reactivity.

Dissociative Electron Attachment (DEA) Mechanisms

Dissociative Electron Attachment (DEA) is a process where a molecule captures a low-energy electron to form a transient negative ion (TNI), which subsequently dissociates into a negative ion fragment and one or more neutral fragments mdpi.comskemman.is. This process can lead to bond cleavage within the molecule nih.gov.

Formation of Transient Negative Ions (TNIs*) and Subsequent Cleavage Pathways

When low-energy electrons interact with acetylalanylalanine methyl ester, transient negative ions (TNIs) are formed researchgate.netmdpi.com. These TNIs are vibrationally excited and can undergo various relaxation pathways, including dissociation mdpi.comskemman.is. Studies using electron spin resonance (ESR) spectroscopy and density functional theory (DFT) calculations have provided insights into the fate of these TNIs* in acetylalanylalanine methyl ester researchgate.netnih.gov.

Electron attachment to N-acetylalanylalanine methyl ester at low temperatures (e.g., 77 K) has been shown to lead to the formation of TNIs* researchgate.netnih.gov. These transient species can then undergo bond cleavage through DEA nih.govmdpi.com. Besides the ester group, electrons can also add to the peptide bonds in N-acetylalanylalanine methyl ester researchgate.netnih.gov.

Upon annealing to higher temperatures, the electron adducts at the peptide links can undergo chain scission, leading to the formation of alanyl radicals researchgate.netnih.gov. Further annealing can result in the production of α-carbon peptide backbone radicals through hydrogen abstraction researchgate.netnih.gov.

Carboxylic Ester Group Cleavage and Methyl Radical Production

A significant cleavage pathway observed upon electron attachment to acetylalanylalanine methyl ester is the cleavage of the carboxylic ester group researchgate.netmdpi.comnih.govmdpi.com. This process, occurring via DEA, leads to the production of methyl radicals (CH₃•) researchgate.netmdpi.comnih.govmdpi.com.

ESR studies at 77 K have provided evidence for the formation of methyl radicals from N-acetylalanylalanine methyl ester following electron attachment researchgate.netnih.gov. DFT calculations support this observation, indicating that the cleavage reaction of the methyl ester portion is highly favorable energetically, with a relatively low kinetic barrier researchgate.netnih.gov. The substantial electron affinity of the ester link is considered to provide sufficient energy to overcome this barrier researchgate.netnih.gov.

Comparison with other molecules like glycine methyl ester and methyl acetoacetate (B1235776) has shown that while electron attachment can occur at different sites, cleavage of the C-O ester bond to produce methyl radicals is a notable outcome for peptide methyl esters like N-acetylalanylalanine methyl ester researchgate.netnih.govmdpi.comsemanticscholar.org.

Here is a summary of some research findings regarding the electron-induced reactivity of N-acetylalanylalanine methyl ester:

| Temperature (K) | Observation | Technique(s) Used | Reference(s) |

| 77 | Electron addition to peptide bonds and carboxyl ester groups | ESR, DFT | researchgate.netnih.gov |

| 77 | Cleavage of carboxylic ester groups, producing methyl radicals (CH₃•) | ESR, DFT | researchgate.netmdpi.comnih.govmdpi.com |

| 160 | Electron adducts at peptide links undergo chain scission (alanyl radicals) | ESR | researchgate.netnih.gov |

| 170 | α-carbon peptide backbone radicals produced by hydrogen abstraction | ESR | researchgate.netnih.gov |

DFT calculations have provided thermodynamic and kinetic parameters for some of these processes:

| Reaction Step | Free Energy Change (kcal/mol) | Kinetic Barrier (kcal/mol) | Reference(s) |

| Electron addition to methyl ester portion leading to cleavage | -30.7 | 9.9 | researchgate.netnih.gov |

| Protonated peptide bond electron adducts N-C chain cleavage | -12.7 to -15.5 | 7.4 to 10.0 | researchgate.netnih.gov |

These findings highlight the susceptibility of the ester group in acetylalanylalanine methyl ester to cleavage upon electron attachment, contributing to the understanding of radiation-induced damage in peptide systems.

Electron Adducts at Peptide Links and Subsequent Chain Scission to Alanyl Radicals

The interaction of low-energy electrons with peptide methyl esters, such as N-acetylalanylalanine methyl ester (N-aAAMe), has been studied using techniques like electron spin resonance (ESR) spectroscopy and Density Functional Theory (DFT) calculations. When N-aAAMe is exposed to electrons, electron addition occurs at the peptide bonds. At low temperatures (e.g., 77 K), electrons can also cleave carboxyl ester groups, leading to the production of methyl radicals. nih.govnih.govresearchgate.net Upon annealing to higher temperatures, electron adducts located at the peptide links undergo chain scission. nih.govnih.govresearchgate.net This process results in the formation of alanyl radicals. nih.govnih.govresearchgate.net DFT calculations indicate that the cleavage reaction is highly favorable energetically. nih.gov

Alpha-Carbon Peptide Backbone Radical Formation via Hydrogen Abstraction

Further annealing of N-acetylalanylalanine methyl ester samples, following electron attachment, to temperatures around 170 K leads to the production of α-carbon peptide backbone radicals. nih.govnih.govresearchgate.net This radical formation occurs through hydrogen abstraction. nih.govnih.govresearchgate.net Reactive oxygen species (ROS) can initiate peptide backbone cleavage by abstracting an α-carbon hydrogen atom, creating a carbon-centered radical. researchgate.net This carbon-centered radical can then undergo further reactions. researchgate.net

Fragmentation Pathways of Deprotonated Acetylalanylalanine

The fragmentation of deprotonated peptides, including Acetylalanylalanine, is a key area of study in mass spectrometry to understand their structures and sequences.

Mass Spectrometric Analysis of Anion Fragmentation

Mass spectrometric techniques, particularly tandem mass spectrometry (MS/MS), are widely used to study the fragmentation of deprotonated peptides. ru.nlnih.govcore.ac.uk Collision-induced dissociation (CID) is a common method used to induce fragmentation. core.ac.ukacs.org Studies on deprotonated peptides with simple side chains, like those in Acetylalanylalanine, have shown characteristic fragmentation patterns. core.ac.ukacs.org Fragmentation of deprotonated dipeptides can yield a₂ ions (resulting from CO₂ loss) and y₁ ions. core.ac.ukacs.org For longer deprotonated peptides, primary fragments often include y₁, c₁, and ''b₂ ions, along with less abundant y₂, c₂, and a₂ ions. core.ac.ukacs.org The formation of cₙ ions and the sequential loss of N-terminus residues from the [M - H - CO₂]⁻ ion are indicative of the peptide sequence from the N-terminus, while yₙ ions help sequence from the C-terminus. core.ac.ukacs.org

Formation of Deprotonated Oxazolones

During the fragmentation of deprotonated N-acetylalanylalanine, a fragment ion at m/z 112 is observed. nih.govacs.orgresearchgate.netacs.orgresearchgate.netcore.ac.uk Upon collisional activation, this ion fragments, in part, by losing CO₂. nih.govacs.orgresearchgate.netacs.orgresearchgate.netcore.ac.uk This observation suggests that the m/z 112 ion corresponds to deprotonated 2,4-dimethyl-5-oxazolone. nih.govacs.orgresearchgate.netacs.orgresearchgate.netcore.ac.uk The formation of deprotonated oxazolones can occur through pathways involving initial removal of an amide hydrogen followed by intramolecular cyclization. core.ac.uknih.gov This process can involve the nucleophilic attack of a negatively charged oxygen atom onto a carbonyl carbon, forming an oxazolone (B7731731) ring that retains the negative charge. nih.gov

Role as an Intermediate in Complex Chemical Systems

Peptides and their derivatives can act as intermediates in various complex chemical reactions, notably in the context of food chemistry.

Advanced Spectroscopic and Structural Characterization of Acetylalanylalanine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the solution-state structure and dynamics of molecules, including peptides. For dipeptides like Acetylalanylalanine, 1D and 2D NMR experiments are invaluable for assigning resonances, determining connectivity, and probing conformational preferences.

In 1D 1H NMR spectra of dipeptides, the signals are more complex than those of individual amino acids due to the presence of the peptide bond and the combined set of protons. Overlapping proton peaks can make complete assignment challenging using 1D spectra alone. researchgate.netacs.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), are essential for overcoming these limitations and achieving unambiguous structural assignments. researchgate.neted.govnumberanalytics.com COSY experiments reveal correlations between protons that are coupled to each other through typically two or three bonds, allowing for the tracing of spin systems within the molecule. acs.orged.govwalisongo.ac.id For instance, COSY can be used to assign α-proton peaks in dipeptides by showing correlations to their neighboring protons. acs.orgwalisongo.ac.id

Studies on dipeptides with the same amino acid constituents but different sequences have shown that the order of amino acids influences the chemical shifts, particularly of the α-protons, highlighting the sensitivity of NMR to subtle structural differences. ed.govwalisongo.ac.idacs.org Advanced NMR exercises utilizing 2D techniques on dipeptides can be incorporated into educational settings to help students interpret complex spectra and understand biomolecular structure. researchgate.neted.govwalisongo.ac.id

NMR spectroscopy provides detailed information about the connectivity of atoms and can be used to determine stereochemistry. numberanalytics.com While high-field NMR spectrometers offer superior resolution, 2D NMR analysis can also be performed using lower-field instruments, making the technique more accessible for certain applications. researchgate.netwalisongo.ac.id

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to study species with unpaired electrons, such as free radicals and certain transition metal complexes. byjus.comtaylorfrancis.com While Acetylalanylalanine itself is not paramagnetic, ESR spectroscopy can be applied to study radical intermediates that may be formed from it or its derivatives under specific conditions, such as exposure to ionizing radiation or during redox reactions. taylorfrancis.comtandfonline.com

Studies on gamma-irradiated polycrystalline dipeptides, including L-alanyl-glycine (a related dipeptide), have utilized ESR to observe and quantify free radical yields. tandfonline.comcdnsciencepub.com The shape and stability of the ESR spectra in such studies have been correlated with the crystal structure of the dipeptide. tandfonline.com

Spin trapping is a common technique used in conjunction with ESR to detect and identify short-lived radical intermediates. taylorfrancis.commdpi.com In this method, a diamagnetic spin trap molecule reacts rapidly with a labile radical to form a more stable paramagnetic adduct, which can then be detected by ESR. taylorfrancis.com This approach has been applied to study radicals produced by gamma-irradiation of polycrystalline dipeptides dissolved in aqueous solutions containing a spin trap. cdnsciencepub.comcdnsciencepub.com Structural assignments of the resulting nitroxide radicals can be made from their ESR spectra, often aided by chromatographic separation of different spin adducts. cdnsciencepub.comcdnsciencepub.com For instance, studies on irradiated L-alanyl-glycine have shown evidence of hydrogen abstraction from the glycyl residue and the formation of a deamination radical. cdnsciencepub.com

ESR spectroscopy can also be used to study the interaction of dipeptides with paramagnetic metal ions, such as copper(II). rsc.orgnih.gov The ESR spectra of these complexes provide information about the coordination environment of the metal ion and its interaction with the peptide ligand. rsc.orgnih.gov

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Molecular Weight Determination

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. nih.govchem960.comchem960.comwikipedia.org For Acetylalanylalanine and its derivatives, MS is essential for verifying the molecular formula and identifying characteristic fragment ions that provide clues about the peptide sequence and modifications.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly used techniques for peptide analysis. ijsra.netijpsjournal.com ESI-MS involves spraying a solution of the peptide to create charged aerosols, and the ions are then separated and detected based on their mass-to-charge ratio (m/z). ijsra.net MALDI-TOF MS involves co-crystallizing the peptide with a matrix material, which is then ionized by a laser pulse. ijsra.net

Tandem mass spectrometry (MS/MS) is particularly useful for peptide sequencing and fragmentation analysis. In MS/MS, a selected precursor ion is fragmented, and the resulting product ions are analyzed. wikipedia.orgjst.go.jp Peptides typically fragment along the peptide backbone, generating characteristic b- and y-ions, which correspond to fragment ions retaining the N-terminus and C-terminus, respectively. Analysis of the m/z values of these fragment ions allows for the deduction of the amino acid sequence.

For dipeptides, MS/MS can reveal specific fragmentation patterns related to the cleavage of the peptide bond and the loss of side chains or the acetyl group in the case of Acetylalanylalanine. The molecular ion peak in the mass spectrum corresponds to the intact molecule's mass, providing its molecular weight. fiveable.meiitd.ac.in Isotope peaks (e.g., M+1, M+2) can also be observed due to the natural abundance of heavier isotopes (e.g., 13C, 15N), which can aid in determining the elemental composition. fiveable.mechemguide.co.uk

Comprehensive dipeptide analysis methods often couple liquid chromatography (LC) or capillary electrophoresis (CE) with tandem mass spectrometry (MS/MS) to separate isomeric dipeptides before mass analysis, enabling more accurate identification and quantitation. jst.go.jpacs.orgresearchgate.net Collision-induced dissociation (CID) is a common fragmentation method used in tandem MS to generate fragment ions for structural elucidation. wikipedia.orgjst.go.jp

Advanced Spectroscopic Techniques in Related Peptide Research

Beyond the fundamental techniques of NMR, ESR, and MS, other advanced spectroscopic methods are employed in peptide research that can provide complementary information relevant to understanding Acetylalanylalanine and its behavior.

Fourier-Transform Infrared (FTIR) spectroscopy can provide information about the vibrational modes of peptide bonds and side chains, which are sensitive to the peptide's conformation and environment. ijsra.net FTIR can be used to analyze fundamental peptide bond vibrations and assess secondary structure. ijsra.net

Raman spectroscopy, particularly surface-enhanced Raman scattering (SERS), is another vibrational spectroscopic technique that can be applied to study peptides, offering insights into their interactions with surfaces and structural behavior. spectroscopyonline.com Electrochemical surface-enhanced Raman scattering (EC-SERS) has been used to investigate the surface interaction dynamics and structural changes of neuropeptides on metal electrodes. spectroscopyonline.com

Hyphenated techniques, such as LC-NMR, combine the separation power of liquid chromatography with the structural elucidation capabilities of NMR spectroscopy, which can be useful for analyzing complex mixtures of peptides or monitoring peptide reactions. pitt.edu

Applications of X-ray Diffraction in Peptide Structure Determination

While obtaining suitable single crystals for X-ray diffraction can be challenging for some peptides, the technique has been successfully applied to determine the structures of dipeptides and larger peptide systems. nih.govrsc.orgrsc.orgacs.orgresearchgate.netrsc.orgnih.gov The process typically involves peptide crystallization, data collection and analysis, and the generation of an electron density map to build and refine the atomic structure. nih.gov The incorporation of heavy atoms into the peptide can sometimes be necessary for phasing in X-ray diffraction experiments, aiding in structure determination. nih.gov

Studies on dipeptide crystals have provided insights into various structural features, including β-turn conformations and the formation of β-sheet assemblages through intermolecular hydrogen bonding and other interactions. rsc.orgrsc.org For example, the crystal structure of a protected dipeptide has shown the formation of an infinite, distorted, parallel β-sheet assemblage. rsc.org X-ray crystallography has also been used to study the conformation of dipeptide sweeteners and their interactions. acs.org Furthermore, in situ X-ray crystallographic analysis has been employed to visualize the interaction of dipeptide crystals with gases like CO2, revealing how thermal fluctuations can influence gas uptake in seemingly nonporous structures. rsc.org X-ray diffraction can also be used to study the interaction of dipeptides with proteins, such as enzymes, by analyzing the structure of peptide-protein complexes. nih.gov

Even when single crystals are difficult to obtain, powder X-ray diffraction data can sometimes be used for ab initio crystal structure determination of peptides, highlighting the evolving capabilities of this technique. rsc.orgresearchgate.net

Biochemical Roles and Enzymatic Interactions of Acetylalanylalanine

Identification as an Amino-Terminal Peptide in Proteins

N-terminal acetylation is a common post-translational modification in eukaryotic proteins, with a significant percentage of soluble proteins in mammalian cells having acetylated N-termini. google.comnih.gov This modification involves the addition of an acetyl group to the alpha-amino group of the N-terminal amino acid. nih.gov While the biological significance of N-terminal acetylation is not fully understood, it has been suggested to influence protein stability, sorting, and function. nih.govacs.orgmdpi.com

N-Acetylalanylalanine in Lactate (B86563) Dehydrogenase Isozymes (M4) from Normal and Hepatoma Sources

Studies on the M4 isozyme of lactate dehydrogenase (LDH), purified from normal rat liver and Morris hepatomas, have identified N-acetylalanylalanine as the amino-terminal peptide. nih.gov Lactate dehydrogenase is an enzyme that catalyzes the interconversion of lactate and pyruvate (B1213749) and plays a role in anaerobic glycolysis. eurofins-biomnis.comsigmaaldrich.com The M4 isozyme is found predominantly in the liver, skeletal muscle, and various neoplastic tissues. eurofins-biomnis.comloinc.org Analysis of the purified M4 isozyme from both normal and hepatoma sources revealed the presence of protein-bound acetyl groups, and the amino-terminal peptide was characterized as N-acetylalanylalanine. nih.gov

Analysis of Amino-Terminal Blocking and Acetyl Residue Content

Amino-terminal analysis of the LDH M4 isozymes from normal rat liver and hepatomas using techniques like fluorodinitrobenzene failed to detect free amino-terminal residues, indicating that the N-terminus was blocked. nih.gov Quantitative recovery experiments further indicated that all acetyl residues were bound at the amino termini of these enzymes. nih.gov Each enzyme studied contained between 3.7 and 4.1 moles of protein-bound acetyl groups per mole of enzyme. nih.gov These findings suggested no differences in the amino-terminal regions of the hepatoma M4 isozymes compared to the normal liver M4 isozyme. nih.gov

Here is a data table summarizing the acetyl residue content in Lactate Dehydrogenase M4 isozymes:

| Source | Protein-Bound Acetyl Groups (moles/mole of enzyme) | Amino-Terminal Peptide Identified |

| Normal Rat Liver | 3.7 - 4.1 | N-acetylalanylalanine |

| Morris Hepatoma 7777 | 3.7 - 4.1 | N-acetylalanylalanine |

| Morris Hepatoma 7793 | 3.7 - 4.1 | N-acetylalanylalanine |

Enzymatic Processing and Specificity

N-acetylated peptides and proteins can undergo enzymatic processing by specific peptidases. Enzymes like acyl-peptide hydrolase (APH) and aminoacylase (B1246476) 1 (ACY 1) are involved in the hydrolysis of the N-terminal part of proteins, potentially releasing free amino acids for protein synthesis. researchgate.net

N-Acetylalanine Aminopeptidase (B13392206) Activity Towards Acetylalanylalanine Peptides

A specific enzyme, N-acetylalanine aminopeptidase, has been isolated from the cytosol of human erythrocytes that liberates N-acetylalanine from N-acetylalanine peptides with high specificity. nih.gov This enzyme exhibits aminopeptidase-like activity. nih.gov The catalytic concentration of N-acetylalanine aminopeptidase has been determined in various cell types, including erythrocytes, leukocytes, and tumor cells, with generally higher activity levels observed in almost all tumor cells studied. nih.gov

Substrate Specificity and Mechanisms of N-Acetylalanine Release

The N-acetylalanine aminopeptidase from human erythrocytes shows varying activity towards different N-acetylalanine peptides. nih.gov The enzyme releases N-acetylalanine from substrates in a decreasing order of activity. nih.gov Studies on an acylaminopeptidase purified from human red cells, which catalyzes the cleavage of blocked amino termini of peptides, have shown that it cleaves acetylated dipeptides with different efficiencies. capes.gov.brnih.gov The nature of the second amino acid residue in the dipeptide can influence the rate of cleavage of the blocked N-terminus, with charged residues at the second position leading to reduced cleavage rates. capes.gov.brnih.gov

Here is a data table illustrating the relative activity of N-acetylalanine aminopeptidase towards various substrates:

| Substrate | Order of Decreasing Activity (N-acetylalanine release) |

| N-acetylalanine-4-nitroanilide | 1st |

| N-acetylalanyl-alanylalanine | 2nd |

| N-acetylalanyl-tyrosyl-isoleucine | 3rd |

| N-acetylalanylalanine | 4th |

| N-acetylalanyl-alanyl-alanylalanine | 5th |

| N-acetylalanine ethyl ester | 6th |

Note: This table is based on the decreasing order of activity as reported in the source. The exact relative rates are not provided.

Molecular Implications in Radiation Biology

Acetylalanylalanine, particularly in modified forms like N-acetylalanylalanine methyl ester, has been used in studies investigating the molecular effects of radiation, specifically focusing on interactions with radiation-produced electrons. mdpi.commdpi.comresearchgate.netresearchgate.netnih.gov Ionizing radiation can produce various reactive species in biological systems, including solvated electrons. mdpi.comresearchgate.netnih.gov

Studies using techniques like electron spin resonance (ESR) spectroscopy and density functional theory (DFT) have investigated the reactions of prehydrated electrons with model systems, including N-acetylalanylalanine methyl ester. mdpi.comresearchgate.netnih.gov These studies indicate that electrons can add to the peptide bonds in N-acetylalanylalanine methyl ester. researchgate.net This electron attachment can lead to subsequent bond cleavage, such as the cleavage of the carboxylic ester group to produce methyl radicals. mdpi.commdpi.comnih.gov These investigations contribute to understanding the initial processes and radical formation that occur upon irradiation of biomolecules. mdpi.comresearchgate.netresearchgate.netnih.gov

Free Radical Mechanisms and Electron Effects in Biomolecule Damage

Free radicals and electron effects are significant contributors to biomolecule damage, often initiated by ionizing radiation. Low-energy electrons (LEE), generated in copious amounts by ionization radiation, can induce facile bond cleavages in biomolecules. nih.govutah.edu While solvated electrons (e) are a product of LEE losing energy and becoming stabilized in water, presolvated electrons (e), which exist in shallow traps with approximately -0.5 eV energy, can also cause bond breakage via dissociative electron attachment (DEA). mdpi.commdpi.comnih.gov

Studies involving model peptide systems, such as N-acetylalanylalanine methyl ester (N-aAAMe), have provided insights into these mechanisms. In irradiated aqueous glasses at low temperatures (77 K), presolvated electrons have been shown to attach to peptide bonds and cleave carboxyl ester groups, leading to the production of methyl radicals. nih.govresearchgate.netnih.gov Upon annealing to higher temperatures (160 K), electron adducts at the peptide links undergo chain scission, producing alanyl radicals. Further annealing to 170 K results in the formation of α-carbon peptide backbone radicals through hydrogen abstraction. nih.govresearchgate.netnih.gov

Theoretical calculations using density functional theory (DFT) support these experimental observations. For N-acetylalanylalanine methyl ester, DFT calculations indicate that electron addition to the methyl ester portion is highly favorable for cleavage, with a significant electron affinity of the ester link providing sufficient energy to overcome the kinetic barrier. nih.govresearchgate.netnih.govacs.org Protonated peptide bond electron adducts also show favorable N-C chain cleavage reactions. nih.govresearchgate.netnih.gov

While much of the research on electron-induced damage has focused on DNA due to its critical role in radiobiology, the principles observed in peptide model systems like N-acetylalanylalanine methyl ester are relevant to understanding how LEE and presolvated electrons can induce damage in proteins and other peptide-containing biomolecules. nih.govutah.edu Free radicals, such as hydroxyl radicals (•OH), also play a major role in biomolecule damage by reacting with various cellular components, including proteins. journaljammr.comnih.govmq.edu.au

Reactions of Presolvated Electrons with Peptide Methyl Esters

The reactions of presolvated electrons (e) with peptide methyl esters have been specifically investigated to understand the initial processes of electron-induced damage in peptide systems. Experiments using electron spin resonance (ESR) spectroscopy and DFT calculations have been conducted on compounds like glycine (B1666218) methyl ester and N-acetylalanylalanine methyl ester (N-aAAMe) in aqueous glasses at low temperatures. nih.govresearchgate.netnih.govacs.org

In these studies, electrons produced by γ-irradiation in neutral 7.5 M LiCl-DO aqueous glasses at 77 K were found to react with N-aAAMe. The electrons attach to the peptide bonds and the carboxyl ester groups. nih.govresearchgate.netnih.gov This attachment to the carboxyl ester groups leads to the cleavage of the C-O bond, resulting in the formation of methyl radicals (CH•) at 77 K via dissociative electron attachment (DEA). nih.govmdpi.commdpi.comresearchgate.netnih.gov The formation of methyl radicals through C-O bond cleavage upon presolvated electron addition has also been observed in other methyl esters, such as methyl acetate. mdpi.com

Upon increasing the temperature, further reactions of the electron adducts in N-aAAMe occur. Annealing the samples to 160 K causes the electron adducts located at the peptide links to undergo chain scission, generating alanyl radicals. nih.govresearchgate.netnih.gov Further annealing to 170 K leads to hydrogen abstraction, producing α-carbon peptide backbone radicals. nih.govresearchgate.netnih.gov

DFT calculations have provided quantitative support for these reaction pathways. For the methyl ester portion of N-aAAMe, the cleavage reaction resulting in methyl radical formation is calculated to be highly favorable, with a significant negative free energy change and a relatively low kinetic barrier. nih.govresearchgate.netnih.govacs.org The substantial electron affinity of the ester link contributes significantly to overcoming this barrier. nih.govresearchgate.netnih.gov Similarly, protonated peptide bond electron adducts show favorable free energy changes and low barriers for N-C chain cleavage reactions. nih.govresearchgate.netnih.gov These findings highlight the efficiency of presolvated electrons in inducing specific bond cleavages within peptide methyl esters at low temperatures.

Data Table: Products of Presolvated Electron Reactions with N-Acetylalanylalanine Methyl Ester at Different Temperatures

| Temperature (K) | Observed Species/Reaction | Method of Identification/Analysis | Supporting Evidence |

| 77 | Electron addition to peptide bonds and carboxyl ester groups; C-O bond cleavage in ester group forming methyl radicals. | ESR spectroscopy, DFT calculations | nih.govresearchgate.netnih.govacs.org |

| 160 | Chain scission at peptide links forming alanyl radicals. | ESR spectroscopy | nih.govresearchgate.netnih.gov |

| 170 | Hydrogen abstraction forming α-carbon peptide backbone radicals. | ESR spectroscopy | nih.govresearchgate.netnih.gov |

Detailed Research Findings:

Research utilizing ESR spectroscopy and DFT calculations has demonstrated that presolvated electrons react with N-acetylalanylalanine methyl ester in a temperature-dependent manner, leading to specific radical formation through bond scission. At 77 K, the initial electron attachment and subsequent C-O bond cleavage in the ester group are prominent, yielding methyl radicals. nih.govresearchgate.netnih.gov As the temperature is increased, the electron adducts on the peptide bonds become reactive, leading to main-chain scission and the formation of alanyl radicals at 160 K, followed by the generation of α-carbon peptide backbone radicals at 170 K via hydrogen abstraction. nih.govresearchgate.netnih.gov The favorable energetics calculated by DFT for these cleavage reactions underscore the potential for low-energy electrons to induce significant damage in peptide structures. nih.govresearchgate.netnih.govacs.org

Computational and Theoretical Investigations of Acetylalanylalanine

Density Functional Theory (DFT) Studies

DFT has been a crucial tool in exploring the electronic and structural characteristics of peptides and their reactions, especially concerning electron attachment and subsequent bond dissociations.

Energetics and Kinetic Barriers of Bond Cleavage Reactions

DFT calculations have been utilized to determine the energetics and kinetic barriers associated with bond cleavage reactions in peptide systems, particularly following electron attachment. For N-acetylalanylalanine methyl ester, DFT studies have shown that the cleavage reaction of the carboxylic ester group is highly favorable, with a calculated free energy of -30.7 kcal/mol and a kinetic barrier of 9.9 kcal/mol. ctdbase.orgchem960.comnih.gov This suggests that once an electron is attached to the methyl ester portion, the molecule can readily undergo fragmentation at this site. Protonated peptide bond electron adducts in N-acetylalanylalanine methyl ester also exhibit favorable N-C chain cleavage reactions, with free energies ranging from -12.7 to -15.5 kcal/mol and barriers from 7.4 to 10.0 kcal/mol. chem960.comnih.gov The substantial electron affinity of the ester link (38.0 kcal/mol) provides sufficient energy to overcome the calculated barriers for cleavage reactions. chem960.comnih.gov

Electron Localization and Anion Radical Characterization

Computational studies, often combined with experimental techniques like Electron Spin Resonance (ESR) spectroscopy, have characterized the nature of anion radicals formed upon electron attachment to peptides. For N-acetylalanylalanine methyl ester, electrons are found to initially add to the peptide bonds and the carboxyl ester groups at 77 K. chem960.comnih.gov This electron attachment leads to the formation of transient negative ions (TNIs). ctdbase.org The localization of the extra electron density in the anion radical can influence the subsequent fragmentation pathways. Studies on other systems, such as diphosphenes, illustrate how DFT calculations can reveal the distribution of unpaired electron density in radical anions, correlating with structural changes like bond elongation and contraction. Similarly, for peptides, the electron adducts at peptide links can undergo chain scission. ctdbase.orgchem960.comnih.gov

Computational Validation of Experimental Radical Assignments

DFT calculations play a vital role in validating the assignments of radical species observed in experimental techniques like ESR spectroscopy. By calculating the properties of predicted radical structures, such as hyperfine coupling constants, researchers can compare these theoretical results with experimental spectra to confirm the identity of the radicals formed. While the provided search results primarily highlight the combined use of ESR and DFT for N-acetylalanylalanine methyl ester to understand bond breakage and radical formation upon electron attachment, they indicate that the computational results are in accord with experimental interpretations. ctdbase.orgchem960.com This accord supports the assignments of radicals like methyl radicals, alanyl radicals, and α-carbon peptide backbone radicals based on temperature-dependent observations in ESR studies. ctdbase.orgchem960.comnih.gov

Molecular Interactions and Dynamics Simulations

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions over time, providing a complementary perspective to static DFT calculations.

Simulation of Electron Attachment Processes and Subsequent Chemical Transformations

Molecular dynamics simulations can be used to simulate the consequences of electron attachment, tracking the structural evolution and potential chemical transformations of the molecule over time. While direct MD simulations of electron attachment to acetylalanylalanine were not prominently found, studies combining experimental observations with theoretical calculations (including implicit dynamics within the reaction pathway calculations) for N-acetylalanylalanine methyl ester illustrate the sequence of events following electron capture. ctdbase.orgchem960.comnih.gov These events include initial electron localization and subsequent bond cleavages leading to radical formation, influenced by factors like temperature. ctdbase.orgchem960.comnih.gov MD simulations are broadly applicable to studying the dynamics of electron-induced processes and the resulting chemical changes in biological molecules. Techniques like accelerated molecular dynamics (aMD) can enhance sampling of conformational space to better explore the pathways of such transformations.

Theoretical Approaches to Understanding Fragmentation Mechanisms

Theoretical approaches, particularly computational chemistry methods, play a crucial role in elucidating the complex fragmentation mechanisms observed in mass spectrometry of peptides like Acetylalanylalanine. These methods provide insights into the energetic landscape of fragmentation pathways, the structures of intermediate and product ions, and the factors influencing bond cleavage.

Density Functional Theory (DFT) is a commonly employed computational method in these investigations. researchgate.netresearchgate.netgre.ac.uknih.govnih.gov DFT can be used to study isomerization processes and fragmentation mechanisms of deprotonated species by constructing reaction profiles based on the relative Gibbs free energies of located stationary points. researchgate.net This allows for the analysis of preferred dissociation pathways and the determination of product ion structures. researchgate.net

Beyond identifying specific fragment ions and proposing mechanisms, theoretical chemistry can also be applied to understand the fundamental principles governing peptide fragmentation. For instance, computational studies can examine how deprotonation sites influence fragmentation pathways. researchgate.net They can also investigate the correlation between bond elongation upon protonation or deprotonation and the likelihood of bond cleavage during collision-induced dissociation (CID). gre.ac.uk While the success rate for predicting bond cleavage in deprotonated molecules using this approach has been noted to be around 48%, it still offers valuable theoretical insight into the process. gre.ac.uk

Furthermore, theoretical approaches can contribute to predicting the relative intensities of fragment ions in mass spectra. Studies have shown that quantum mechanical computations can predict the order and relative intensities of certain ion types (e.g., y and b ions) in peptide fragmentation, suggesting that the process can be driven by the thermodynamic stability of precursor ions. nih.gov Achieving agreement between theoretical predictions and experimental observations often requires considering factors like precursor conformational sampling and accurate energy calculations of conformers. nih.gov

Computational chemistry, therefore, serves as a powerful tool to complement experimental mass spectrometry data, providing a deeper theoretical understanding of the fragmentation mechanisms of Acetylalanylalanine and other peptides. These theoretical investigations can help rationalize observed fragmentation patterns, propose and validate mechanisms, and even contribute to the development of algorithms for mass spectral interpretation and molecular identification. nih.govnih.gov

Types of Data Generated in Theoretical Fragmentation Studies:

Theoretical studies on fragmentation mechanisms can generate various types of data, including:

Relative Energies and Energy Barriers: Calculation of the energy profiles for different fragmentation pathways to determine the most energetically favorable routes.

Optimized Structures: Determination of the stable geometries of precursor ions, transition states, intermediate species, and product ions.

Vibrational Frequencies: Used to confirm whether optimized structures are true minima or transition states and to calculate zero-point vibrational energies and thermal corrections.

Bond Lengths and Angles: Analysis of changes in molecular geometry upon ionization or excitation, which can indicate weakened bonds prone to cleavage.

Atomic Charges and Spin Densities: Provides information on the distribution of charge and unpaired electrons, influencing fragmentation pathways.

Simulated Mass Spectra: Prediction of fragment ion masses and, in some cases, their relative intensities based on calculated stabilities and reaction rates.

While specific numerical data tables directly detailing the energy profiles or structural parameters for every possible fragmentation pathway of Acetylalanylalanine were not extensively available in the provided search snippets, the research indicates that these types of data are generated and utilized in theoretical studies to understand the observed fragmentation phenomena, such as the loss of CO2 from the m/z 112 ion.

Future Directions and Emerging Research Avenues for Acetylalanylalanine

Development of Novel Synthetic Routes for Complex Analogues

Future research in the synthesis of Acetylalanylalanine and its analogues will likely focus on developing more efficient, stereoselective, and environmentally friendly routes. This includes exploring novel coupling reagents, protective group strategies, and potentially enzymatic or biocatalytic methods to construct the peptide bond and introduce modifications. The synthesis of complex analogues with specific structural variations is crucial for structure-activity relationship (SAR) studies, particularly if Acetylalanylalanine or its derivatives show promise in biological applications. Research into the synthesis of peptide analogues is a significant area, often involving solid-phase peptide synthesis (SPPS) or solution-phase methods, with ongoing efforts to improve yields and purity, especially for complex or modified peptides. nih.gov The development of novel N-terminal lipid analogues of lipopeptides, for instance, highlights the ongoing work in creating modified peptide structures with enhanced properties. nih.gov

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

Advanced spectroscopic techniques are expected to play a vital role in understanding the behavior of Acetylalanylalanine at a molecular level. Techniques such as time-resolved spectroscopy, advanced NMR techniques (e.g., solid-state NMR), and potentially cryo-electron microscopy could provide real-time insights into its conformational dynamics, interactions with other molecules, and behavior in different environments. These methods can help elucidate reaction mechanisms involving Acetylalanylalanine or its role in complex biological or chemical processes. Spectroscopic studies, including UV-Vis, IR, and NMR, are fundamental tools for characterizing chemical compounds and their interactions. orientjchem.orgespublisher.com For example, spectroscopic studies have been used to reveal details of substrate-induced conformational changes in enzymes. nih.gov The application of spectroscopic techniques for real-time studies is an active area of research, particularly in understanding dynamic processes in biological and chemical systems. frontiersin.org

Integrative Computational-Experimental Approaches for Comprehensive Mechanistic Elucidation

Combining computational methods with experimental studies will be increasingly important for a comprehensive understanding of Acetylalanylalanine. Techniques such as molecular dynamics simulations, quantum mechanics/molecular mechanics (QM/MM) calculations, and docking studies can complement experimental data by providing insights into reaction pathways, binding affinities, and conformational landscapes. This integrative approach can help predict the behavior of Acetylalanylalanine and its analogues, guide the design of new experiments, and provide a deeper mechanistic understanding that is difficult to obtain through experiments alone. Computational studies are widely used to investigate reaction mechanisms, substrate specificity, and the impact of structural variations in molecules and their interactions with proteins. rsc.orgnih.govchemrxiv.orgmdpi.com For instance, computational studies have been employed to dissect the substrate specificity of enzyme domains and understand the structural basis of recognition. rsc.org

Further Exploration of Biochemical Pathways and Enzyme-Substrate Specificity

While the specific biological roles of Acetylalanylalanine may require further investigation, future research could explore its potential involvement in biochemical pathways, particularly those involving peptide metabolism or signaling. Studies could focus on identifying enzymes that interact with Acetylalanylalanine, determining its substrate specificity, and understanding the functional consequences of these interactions. This could involve activity assays, protein binding studies, and potentially 'omics' approaches to identify relevant enzymes and pathways. Understanding enzyme-substrate specificity and the regulation of biochemical pathways is a core area of biochemistry research. longdom.orgnih.govnih.govbyjus.commdpi.com Research in this area often involves studying enzyme kinetics, protein structure, and the cellular context of metabolic reactions. nih.govbyjus.com

Extended Use as a Model System in Radiolytic Chemistry and Astrobiology

Acetylalanylalanine, as a simple peptide derivative, can serve as a valuable model system for studying the effects of radiation in various environments, including those relevant to astrobiology. Future research could utilize Acetylalanylalanine to investigate radiation-induced chemical transformations in simulated extraterrestrial conditions, such as in ice matrices or under exposure to cosmic rays. nasa.gov These studies can provide insights into the stability of organic molecules in space and their potential role in the origin of life. Radiolytic studies of simple organic molecules and their behavior in ice are relevant to understanding chemical processes in interstellar and planetary environments. nasa.govmdpi.comresearchgate.net Research in this area often involves irradiating samples and analyzing the resulting products using techniques like ESR spectroscopy. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Acetylalanylalanine in laboratory settings?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with acetylation of the N-terminus and proper purification via HPLC . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., , ), mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to confirm functional groups. Ensure purity is quantified using analytical HPLC with UV detection at 220 nm .

- Key Considerations : Document reagent sources (e.g., protected amino acids, coupling agents) and solvent systems. Include error margins for spectral data (e.g., ±0.1 ppm for NMR shifts) to ensure reproducibility .

Q. How can researchers design controlled experiments to study the stability of Acetylalanylalanine under varying pH and temperature conditions?

- Experimental Design :

- Independent Variables : pH (range 2–12), temperature (4°C to 60°C).

- Dependent Variables : Degradation rate (measured via HPLC), structural integrity (via NMR post-incubation).

- Controls : Buffer-only controls, inert atmosphere (N) to prevent oxidation.

- Statistical Analysis : Use ANOVA to compare degradation rates across conditions and Tukey’s post-hoc test for pairwise comparisons .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for Acetylalanylalanine across literature sources?

- Analytical Framework :

Source Evaluation : Compare the solvent systems (e.g., DO vs. DMSO-d), instrument calibration standards, and sample concentrations used in conflicting studies .

Replicate Conditions : Reproduce experiments under cited conditions to isolate variables (e.g., temperature during NMR acquisition).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.